molecular formula C10H13ClO3 B13173311 (1R)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol

(1R)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol

Cat. No.: B13173311
M. Wt: 216.66 g/mol
InChI Key: YWTLEXRPUFPCQB-VIFPVBQESA-N
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Description

(1R)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a chloro group, a dimethoxyphenyl group, and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,5-dimethoxybenzaldehyde.

    Grignard Reaction: The 2,5-dimethoxybenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium chloride, to form the corresponding alcohol.

    Chlorination: The resulting alcohol is then chlorinated using thionyl chloride or phosphorus trichloride to introduce the chloro group, yielding (1R)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: (1R)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, ammonia, or thiourea.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the dimethoxyphenyl moiety play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

    (1R)-1-(2,5-Dimethoxyphenyl)ethan-1-ol: Lacks the chloro group, which may result in different chemical reactivity and biological activity.

    2-Amino-1-(2,5-dimethoxyphenyl)ethanol: Contains an amino group instead of a chloro group, leading to distinct properties and applications.

Uniqueness: (1R)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol is unique due to the presence of the chloro group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

(1R)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H13ClO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6H2,1-2H3/t9-/m0/s1

InChI Key

YWTLEXRPUFPCQB-VIFPVBQESA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)[C@H](CCl)O

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CCl)O

Origin of Product

United States

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